Acid Fuchsin calcium salt

Description

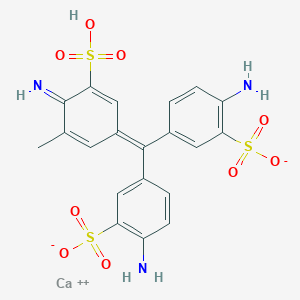

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-amino-5-[(4-amino-3-sulfonatophenyl)-(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O9S3.Ca/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);/q;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSOAESJQVWXBZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17CaN3O9S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50924469 |

Source

|

| Record name | Calcium 3,3'-[(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methylene]bis(6-aminobenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-10-1 |

Source

|

| Record name | Calcium 3,3'-[(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methylene]bis(6-aminobenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Acid Fuchsin calcium salt?

Introduction

Acid Fuchsin calcium salt is a vital biological stain and dye used extensively in histology, cytology, and microbiology.[1][2] Also known by synonyms such as Acid Magenta and Acid Rubin, it is a member of the triarylmethane dye family.[3][4][5] This guide provides a detailed exploration of its chemical structure, properties, and applications, with a focus on the scientific principles that underpin its use in research. The calcium salt form is often favored in specific staining protocols due to its stability and solubility characteristics.[3]

PART 1: Core Chemical Identity and Structure

At its core, Acid Fuchsin is a sulfonated derivative of basic fuchsin.[6] The process of sulfonation, the addition of sulfonic acid groups (-SO₃H), transforms the parent molecule into an acidic dye. The "calcium salt" designation indicates that the acidic protons of these sulfonic groups are replaced by a calcium ion (Ca²⁺), which acts as a counter-ion. This structural modification is crucial for its function and properties in various biological applications.

The parent compound, basic fuchsin, is itself a mixture of several homologues, including rosaniline, pararosaniline, and new fuchsine.[7][8] Consequently, commercial Acid Fuchsin is typically a variable mixture of the sulfonated versions of these compounds.[7]

Molecular and Physical Properties

The fundamental characteristics of Acid Fuchsin calcium salt are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₁₇N₃O₉S₃Ca | [3][4][9][10] |

| CAS Number | 123334-10-1 | [3][4][9][10][11][12] |

| Molecular Weight | ~579.64 g/mol | [3][9][10] |

| Appearance | Lustrous, green powder or crystals | [9] |

| Solubility | Soluble in water, forming a violet/red solution | [1][3][9] |

| λmax (Absorbance Peak) | ~545 nm | |

| C.I. Number | 42685 | [6][7] |

Chemical Structure Representation

The complex structure of the primary anion is a triphenylmethane core with amino and sulfonic acid groups attached to the phenyl rings. The calcium ion balances the charge of two anionic dye molecules.

SMILES String: [Ca++].Cc1cc(cc(c1N)S([O-])(=O)=O)\C(c2ccc(N)c(c2)S([O-])(=O)=O)=C3\C=CC(=N)C(=C3)S(O)(=O)=O

This string represents the calcium salt of one of the possible isomers in the Acid Fuchsin mixture. The central carbon atom is bonded to three substituted phenyl rings, which form a large conjugated system responsible for the dye's vibrant magenta color.

PART 2: Scientific Application and Methodologies

The utility of Acid Fuchsin calcium salt is grounded in its chemical affinity for specific biological macromolecules. The negatively charged sulfonate groups readily bind to positively charged proteins, such as collagen, making it an exceptional stain for connective tissues.

Principle of Staining: The Causality of Choice

The choice of an acidic dye like Acid Fuchsin is dictated by the target tissue component. In a typical histological staining solution, the pH is controlled to manipulate the charge on both the dye and the tissue proteins. In acidic solutions, proteins like collagen become protonated (positively charged), enhancing their electrostatic attraction to the anionic (negatively charged) Acid Fuchsin dye. This principle is the cornerstone of its application in renowned staining techniques.

Key Applications:

-

Van Gieson Stain: Used with picric acid to differentiate collagen (which stains red) from muscle and cytoplasm (which stain yellow).[5][7]

-

Masson's Trichrome Stain: A multi-step protocol where Acid Fuchsin is used to stain muscle, cytoplasm, and keratin in vibrant red, contrasting with the blue or green stain used for collagen.[13][14]

-

Mallory's Connective Tissue Stain: Another trichrome method where Acid Fuchsin is a key component for coloring certain tissue elements.[3][5]

-

Altmann's Stain: Certified for use in staining mitochondria.[3][4]

-

Nematology: Used for the visualization of plant-parasitic nematodes within root tissues.[15][16]

Featured Protocol: Staining Plant-Parasitic Nematodes in Root Tissue

This protocol, adapted from the sodium-hypochlorite-acid-fuchsin method, serves as a self-validating system.[16] A successful outcome—vibrantly stained nematodes clearly visible against destained root tissue—confirms the efficacy of each step and the quality of the reagents.

Step 1: Preparation of Acid Fuchsin Staining Solution

The initial step is the creation of a stable stock solution. The inclusion of glacial acetic acid helps to maintain an acidic pH, which is crucial for effective staining.

-

Procedure:

Step 2: Clearing and Staining Workflow

The workflow involves clearing the plant tissue to make it transparent, followed by staining to visualize the target organisms.

Caption: Workflow for staining nematodes in plant roots.

Step 3: Rationale and Trustworthiness of the Protocol

-

Clearing (Step 2): The use of sodium hypochlorite (bleach) is essential for removing plant pigments and clearing the cytoplasm.[16] This step is critical; insufficient clearing will result in poor visualization, while over-clearing can damage the delicate nematode structures. The 4-minute incubation is an empirically derived optimum.

-

Staining (Steps 4-6): Boiling the roots in the stain solution facilitates the penetration of the dye through the tough cuticle of the nematode.[16] This is a physical method to overcome the barrier that would otherwise prevent staining at room temperature.

-

Destaining (Step 7): The final step involves boiling in acidified glycerin.[16] This serves two purposes: it removes the excess stain from the plant root tissue, creating a high-contrast image, and it prepares the sample for microscopic observation and storage. The nematodes retain the stain more strongly than the root tissue, a key principle of differential staining.

PART 3: Conclusion and Broader Impact

Acid Fuchsin calcium salt is more than just a colored powder; it is a precisely engineered chemical tool that allows scientists to visualize the microscopic world with clarity and specificity. Its utility in classic and modern staining techniques underscores its importance in pathology, diagnostics, and fundamental biological research.[1] Understanding its chemical structure and the principles behind its application enables researchers to optimize existing protocols and develop new methods for scientific discovery.

References

-

Chemical Worlds. Fuchsin Acid Calcium Salt Certifiable | S10090. [Link]

-

Iowa State University, Gregory L Tylka Faculty Website. Protocols. [Link]

-

American Society for Microbiology. Acid-Fast Stain Protocols. [Link]

-

CP Lab Safety. Acid Fuchsin Calcium Salt (C20H17N3O9S3Ca), 5 grams. [Link]

-

Delta Microscopies. Acid Fuchsin Aqueous Solutions. [Link]

-

University of California, Davis - Nemaplex. Staining Nematodes in Plant Roots. [Link]

-

Biognost. FUCHSIN ACID powder dye, C.I. 42685. [Link]

-

Wikipedia. Acid fuchsin. [Link]

-

StainsFile. Acid Fuchsin. [Link]

-

PubChem - NIH. Fuchsine acid | C20H17N3Na2O9S3 | CID 451476. [Link]

-

PubChem - NIH. Acid Fuchsin. [Link]

-

MilliporeSigma. Acid Fuchsin calcium salt, certified by the Biological Stain Commission, Dye content 70%. [Link]

-

Wikipedia. Fuchsine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemicalworlds.com [chemicalworlds.com]

- 4. scbt.com [scbt.com]

- 5. biognost.com [biognost.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. stainsfile.com [stainsfile.com]

- 8. Fuchsine - Wikipedia [en.wikipedia.org]

- 9. rpicorp.com [rpicorp.com]

- 10. Acid Fuchsin certified by the Biological Stain Commission, Dye content = 60 123334-10-1 [sigmaaldrich.com]

- 11. Acid Fuchsin calcium salt | 123334-10-1 [sigmaaldrich.com]

- 12. calpaclab.com [calpaclab.com]

- 13. Acid fuchsin - Wikipedia [en.wikipedia.org]

- 14. Fuchsine acid | C20H17N3Na2O9S3 | CID 451476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Protocols | Gregory L Tylka [faculty.sites.iastate.edu]

- 16. Staining Nematodes in Plant Roots [nemaplex.ucdavis.edu]

An In-depth Technical Guide to Acid Fuchsin Calcium Salt: Properties, Mechanisms, and Applications in Histological Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Acid Fuchsin calcium salt, a vital dye in histological applications. Authored from the perspective of a Senior Application Scientist, this document delves into the core physicochemical properties, underlying staining mechanisms, and detailed, field-proven protocols for its use in critical techniques such as Van Gieson and Masson's trichrome stains. The information herein is intended to empower researchers to leverage this versatile dye with precision and reproducibility in their scientific endeavors.

Core Characteristics of Acid Fuchsin Calcium Salt

Acid Fuchsin calcium salt is a sulfonated triaminotriphenylmethane dye, also known as acid magenta. It is widely utilized in histology for its ability to selectively stain various tissue components, aiding in their microscopic identification and analysis.

| Property | Value | Source |

| CAS Number | 123334-10-1 | [1][2][3][4][5] |

| Molecular Weight | 579.64 g/mol | [1][2][3][4][5] |

| Chemical Formula | C₂₀H₁₇N₃O₉S₃Ca | [1][2][4] |

| Appearance | Lustrous, green powder or crystals | [2][4] |

| Solubility | Soluble in water, forming a violet-colored clear solution. | [2][4] |

| Dye Content | Typically ≥ 60% or ≥ 70% | [1][4] |

| Maximum Absorption (λmax) | 545 nm |

The Science of Staining: Mechanism of Action

The staining mechanism of Acid Fuchsin is primarily governed by electrostatic interactions. As an acidic dye, it carries a net negative charge and therefore binds to basic (positively charged) components within tissues. A study investigating the staining mechanism of both Acid Fuchsin and Sirius Red concluded that these dyes are not exclusively selective for collagen but also bind to other proteins rich in basic amino acids like lysine and arginine.[6][7] The intensity of staining is significantly influenced by these electrostatic forces.[6][7]

In the context of the Van Gieson stain, a combination of picric acid and acid fuchsin is used. The smaller picric acid molecules rapidly penetrate all tissues, while the larger Acid Fuchsin molecules selectively displace the picric acid from collagen fibers, which have a more porous structure, resulting in the characteristic red staining of collagen.[8][9]

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step protocols for the preparation of Acid Fuchsin solutions and its application in two cornerstone histological staining techniques.

Preparation of Acid Fuchsin Staining Solutions

1% Aqueous Solution for Biological Staining:

-

Weigh 1 g of Acid Fuchsin calcium salt powder.

-

Dissolve the powder in 75 ml of distilled water.

-

Add 1 ml of glacial acetic acid.

-

Bring the final volume to 100 ml with distilled water.[3]

Acid Fuchsin Stain for Nematode Visualization:

-

To 750 ml of distilled water, add 3.5 g of Acid Fuchsin.

-

Add 250 ml of glacial acetic acid.

-

Stir the solution thoroughly until the dye is completely dissolved.[1]

Van Gieson Staining Protocol

The Van Gieson method is a classic connective tissue stain used to differentiate collagen from other tissues.

Figure 1: Workflow for Van Gieson Staining.

Step-by-Step Protocol:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.[10]

-

Nuclear Staining: Stain the nuclei with an acid-resistant nuclear stain such as Weigert's iron hematoxylin.[2]

-

Rinsing: Rinse the slides well with tap water.[2]

-

Van Gieson Staining: Place the sections into the Van Gieson staining solution for 3 to 5 minutes.[10] The staining solution typically contains saturated aqueous Picric acid and 1% aqueous Acid Fuchsin.[2]

-

Dehydration: Dehydrate the sections rapidly through two changes each of 95% and 100% ethyl alcohol.[10]

-

Clearing and Mounting: Clear the sections in three changes of xylene and mount with a resinous medium.[10]

Expected Results:

-

Collagen: Bright red

-

Muscle, Cytoplasm, and Red Blood Cells: Yellow

-

Nuclei: Blue/Black

Masson's Trichrome Staining Protocol

Masson's trichrome is a three-color staining method that differentiates collagen and muscle fibers.

Figure 2: Workflow for Masson's Trichrome Staining.

Step-by-Step Protocol:

-

Deparaffinization and Rehydration: Deparaffinize and rehydrate tissue sections to distilled water.[11]

-

Mordanting (Optional but Recommended): For formalin-fixed tissues, mordant in Bouin's solution for 1 hour at 56°C or overnight at room temperature to enhance stain quality.[12]

-

Nuclear Staining: Stain in Weigert's iron hematoxylin working solution for 10 minutes.[11]

-

Washing: Rinse in running warm tap water for 10 minutes, followed by a wash in distilled water.[11]

-

Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.[11]

-

Washing: Wash in distilled water.[11]

-

Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 15 minutes, or until the collagen is no longer red.[11]

-

Collagen Staining: Transfer the sections directly to an Aniline Blue solution and stain for 5-10 minutes.[11]

-

Final Rinse and Differentiation: Rinse briefly in distilled water and then differentiate in a 1% acetic acid solution for 2-5 minutes.[11]

-

Dehydration and Mounting: Dehydrate quickly through graded alcohols, clear in xylene, and mount with a resinous medium.[11]

Expected Results:

-

Collagen: Blue

-

Nuclei: Black

-

Cytoplasm, Muscle, and Erythrocytes: Red

Conclusion

Acid Fuchsin calcium salt remains an indispensable tool in the arsenal of researchers and diagnosticians. Its utility in classic staining procedures like Van Gieson and Masson's trichrome allows for the clear differentiation of critical tissue components, thereby facilitating a deeper understanding of tissue architecture in both normal and pathological states. By understanding the fundamental properties of this dye and adhering to meticulously validated protocols, scientists can ensure the generation of high-quality, reproducible histological data to advance their research and development objectives.

References

-

Delta Microscopies. (n.d.). Acid Fuchsin Aqueous Solutions. Retrieved from [Link]

-

Carl ROTH. (2021). Instructions for use - Van Gieson's Solution. Retrieved from [Link]

-

Puchtler, H., & Sweat, F. (1964). Sirius Red and Acid Fuchsin Staining Mechanisms. Taylor & Francis Online. Retrieved from [Link]

-

Puchtler, H., & Sweat, F. (1964). Sirius red and acid fuchsin staining mechanisms. PubMed. Retrieved from [Link]

-

protocols.io. (2025). Masson's Trichrome staining for histology. Retrieved from [Link]

-

American Society for Microbiology. (2008). Acid-Fast Stain Protocols. Retrieved from [Link]

-

IHC World. (2024). van Gieson Staining Protocol. Retrieved from [Link]

-

Bio-Optica. (n.d.). Van Gieson Staining. Retrieved from [Link]

-

IHC World. (n.d.). MASSON TRICHROME STAIN. Retrieved from [Link]

-

IHC World. (2009). Masson's Trichrome Staining Protocol for Collagen Fibers. Retrieved from [Link]

-

Mouse Metabolic Phenotyping Centers. (2017). MASSONS TRICHROME STAINING PROTOCOL FOR TUBULOINTERSTITIAL DISEASE. Retrieved from [Link]

-

Biognost. (n.d.). FUCHSIN ACID powder dye, C.I. 42685. Retrieved from [Link]

-

StainsFile. (n.d.). Aldehyde Fuchsin. Retrieved from [Link]

-

Kenhub. (2022). Interpretation of histological sections: Stains used in histology. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Stains Used in Histology. Retrieved from [Link]

-

StainsFile. (n.d.). Acid Fuchsin - Dyes for Histology. Retrieved from [Link]

Sources

- 1. Protocols | Gregory L Tylka [faculty.sites.iastate.edu]

- 2. stainsfile.com [stainsfile.com]

- 3. Acid Fuchsin Aqueous Solutions - Delta Microscopies [deltamicroscopies.com]

- 4. rpicorp.com [rpicorp.com]

- 5. Acid Fuchsin certified by the Biological Stain Commission, Dye content = 60 123334-10-1 [sigmaaldrich.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Sirius red and acid fuchsin staining mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. van Gieson Staining Protocol - IHC WORLD [ihcworld.com]

- 9. saint-bio.com [saint-bio.com]

- 10. newcomersupply.com [newcomersupply.com]

- 11. med.emory.edu [med.emory.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of Acid Fuchsin Calcium Salt in Water and Ethanol

Foreword: Navigating the Nuances of Solubility for a Key Histological Stain

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's solubility is paramount for its effective application. Acid Fuchsin calcium salt, a vital stain in histology and cytology, is no exception. Its performance in various staining protocols is intrinsically linked to its behavior in solvent systems. This guide provides a comprehensive exploration of the solubility of Acid Fuchsin calcium salt in two of the most common laboratory solvents: water and ethanol. Moving beyond a simple recitation of data, this document delves into the physicochemical principles governing solubility, offers robust methodologies for its empirical determination, and provides the technical insights necessary for the informed use of this essential dye.

Understanding Acid Fuchsin Calcium Salt: A Physicochemical Profile

Acid Fuchsin is a sulfonated triarylmethane dye, and the calcium salt is one of its common forms.[1] Its vibrant magenta color and its ability to bind to proteins make it an indispensable tool for visualizing cellular components, particularly in connective tissue and muscle fiber staining.[2][3][4]

The solubility of a compound is a complex interplay between the solute and the solvent, governed by intermolecular forces. Acid Fuchsin calcium salt possesses both ionic and nonpolar characteristics. The sulfonate groups (-SO₃⁻) are highly polar and capable of forming strong ion-dipole interactions with polar solvents like water. The large aromatic structure, however, contributes a degree of nonpolar character, influencing its interaction with less polar solvents like ethanol.

Table 1: Physicochemical Properties of Acid Fuchsin Calcium Salt

| Property | Description | Source(s) |

| Chemical Formula | C₂₀H₁₇CaN₃O₉S₃ | [2][4] |

| Molecular Weight | 579.64 g/mol | [4] |

| Appearance | Green crystalline powder | [3][5] |

| Common Synonyms | Acid Magenta, Acid Rubin | [2][4] |

Solubility Profile: A Tale of Two Solvents

Solubility in Water

Acid Fuchsin calcium salt is generally described as having excellent solubility in water.[2][3][4] This high solubility is primarily attributed to the strong ion-dipole interactions between the polar water molecules and the negatively charged sulfonate groups of the dye, as well as the calcium cation. These interactions overcome the lattice energy of the salt, allowing it to readily dissolve and form a clear, violet-colored solution.[5][6]

While qualitative descriptions of its water solubility are abundant, specific quantitative data for the calcium salt is not extensively reported in publicly available literature. For the closely related sodium salt of Acid Fuchsin, an aqueous solubility of 14% (140 g/L) has been reported, which suggests a high solubility for the calcium salt as well.[7]

Solubility in Ethanol

In contrast to its high solubility in water, Acid Fuchsin calcium salt is generally considered to be slightly soluble in ethanol.[8] Ethanol is a polar solvent, but it is less polar than water due to the presence of the nonpolar ethyl group (-CH₂CH₃). This reduced polarity leads to weaker ion-dipole interactions with the ionic components of the dye. Consequently, ethanol is less effective at overcoming the crystal lattice energy of the salt, resulting in lower solubility.

Table 2: Summary of Qualitative Solubility

| Solvent | Qualitative Solubility | Primary Intermolecular Forces |

| Water | Excellent / Soluble | Ion-dipole, Hydrogen bonding |

| Ethanol | Slightly Soluble | Ion-dipole, Dipole-dipole, London dispersion forces |

The "Why": Factors Influencing Solubility

A nuanced understanding of the factors that can alter the solubility of Acid Fuchsin calcium salt is critical for consistent and reproducible results in the laboratory.

-

Temperature: For most solid solutes, including Acid Fuchsin calcium salt, solubility in water and ethanol increases with temperature. This is because the dissolution process is typically endothermic, meaning it absorbs heat. Increased thermal energy helps to break the bonds within the crystal lattice, facilitating dissolution.

-

pH: The pH of the aqueous solution can influence the charge state of the Acid Fuchsin molecule. While the sulfonate groups are strong acids and remain ionized over a wide pH range, extreme pH values could potentially affect the overall molecular structure and its interaction with the solvent.

-

Purity of the Dye: The presence of impurities can affect the measured solubility. It is crucial to use a well-characterized and high-purity grade of Acid Fuchsin calcium salt for accurate and reproducible solubility studies.

-

Presence of Other Solutes: The addition of other salts or organic molecules to the solvent can either increase or decrease the solubility of the dye through mechanisms such as the common ion effect or by altering the polarity of the solvent.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the lack of readily available quantitative solubility data for Acid Fuchsin calcium salt, an empirical determination is often necessary. The following protocol outlines a robust and self-validating gravimetric method for determining the solubility in both water and ethanol. This method is designed to be accurate and reproducible, providing researchers with reliable data for their specific applications.

Principle of the Gravimetric Method

The gravimetric method for determining solubility involves creating a saturated solution of the solute in the solvent of interest at a controlled temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured. The solubility can then be calculated in terms of mass per unit volume (e.g., g/L or mg/mL).

Experimental Workflow

Caption: Gravimetric solubility determination workflow.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

Acid Fuchsin calcium salt (high purity)

-

Deionized water

-

Absolute ethanol

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Glass vials or evaporating dishes

-

Drying oven

-

Filtration apparatus (optional, for clarification)

Procedure:

-

Preparation of Saturated Solution:

-

To a series of sealable glass flasks, add a measured volume of the solvent (water or ethanol).

-

Add an excess amount of Acid Fuchsin calcium salt to each flask. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

After the equilibration period, cease agitation and allow the undissolved solid to settle to the bottom of the flasks.

-

-

Sampling:

-

Carefully withdraw a precise volume (e.g., 10.00 mL) of the clear supernatant using a calibrated pipette. Avoid disturbing the settled solid.

-

Self-Validation Check: If there is any concern about suspended microparticles, the supernatant can be filtered through a pre-warmed, solvent-compatible syringe filter into the collection vial.

-

-

Gravimetric Analysis:

-

Tare a clean, dry glass vial or evaporating dish on an analytical balance.

-

Transfer the collected supernatant to the tared vial.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the dye (e.g., 60-80 °C).

-

Once the solvent has completely evaporated, continue to dry the vial to a constant weight. This is achieved by periodically removing the vial from the oven, allowing it to cool in a desiccator, and weighing it until two consecutive weighings are within an acceptable tolerance (e.g., ± 0.2 mg).

-

-

Calculation:

-

Calculate the mass of the dissolved Acid Fuchsin calcium salt by subtracting the initial tare weight of the vial from the final constant weight.

-

The solubility (S) is then calculated using the following formula:

S (g/L) = (Mass of dry residue (g) / Volume of supernatant (L))

-

Perform the experiment in triplicate for each solvent to ensure the precision and reliability of the results.

-

Concluding Remarks: From Theory to Practice

A thorough understanding of the solubility of Acid Fuchsin calcium salt in water and ethanol is fundamental for its successful application in research and development. While this guide has highlighted the qualitative solubility characteristics and the underlying physicochemical principles, it also emphasizes the critical need for empirical determination of quantitative solubility data. The provided experimental protocol offers a robust and self-validating framework for researchers to obtain this vital information. By combining theoretical knowledge with rigorous experimental practice, scientists can ensure the consistent and reliable performance of this important histological stain in their work.

References

-

Chem-Impex. (n.d.). Acid fuchsin calcium salt. Retrieved from Chem-Impex website.[2]

-

Chem-Impex. (n.d.). Acid Fuchsin calcium salt. Retrieved from Chem-Impex website.[3]

-

RPI. (n.d.). Acid Fuchsin Calcium Salt, 25 Grams. Retrieved from RPI website.[5]

-

Dudley Chemical Corporation. (2019, December 2). FUCHSIN ACID CALCIUM SALT. Retrieved from Dudley Chemical Corporation website.[6]

-

MFA Cameo. (2022, April 19). Acid Fuchsin, sodium salt. Retrieved from MFA Cameo website.[8]

-

Sigma-Aldrich. (n.d.). Acid Fuchsin certified by the Biological Stain Commission, Dye content ≥ 60%. Retrieved from Sigma-Aldrich website.

-

Muss, W. H. (2022, November 24). Acid fuchsin or acid fuchsin calcium salt for Van Gieson? ResearchGate.[1]

-

StainsFile. (n.d.). Acid Fuchsin. Retrieved from StainsFile website.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Standardisation of Dyes - Fibre2Fashion [fibre2fashion.com]

- 3. scribd.com [scribd.com]

- 4. chemimpex.com [chemimpex.com]

- 5. rpicorp.com [rpicorp.com]

- 6. dudley-chem.com [dudley-chem.com]

- 7. stainsfile.com [stainsfile.com]

- 8. Acid Fuchsin, sodium salt - CAMEO [cameo.mfa.org]

A Tale of Two Dyes: An In-depth Technical Guide to Acid and Basic Fuchsin in Histological Staining

For the discerning researcher, scientist, and drug development professional, the subtle yet critical differences in histological staining reagents are paramount to achieving reproducible and insightful results. Among the myriad of dyes available, the fuchsin family, particularly Acid Fuchsin and Basic Fuchsin, holds a significant place. Though often confused due to their shared name and vibrant magenta hue, their applications and underlying staining mechanisms are fundamentally distinct. This guide provides an in-depth exploration of these two vital dyes, elucidating their chemical disparities and providing practical, field-proven insights into their use in key staining protocols.

The Fuchsin Family: A Chemical Dichotomy

At their core, both Acid Fuchsin and Basic Fuchsin are triaminotriphenylmethane dyes.[1] However, their divergence, and indeed their staining properties, lie in the presence or absence of sulfonic acid groups.

Basic Fuchsin is a mixture of several related compounds, including pararosaniline, rosaniline, and new fuchsin.[2][3][4][5] It acts as a cationic or basic dye, carrying a positive charge that facilitates its binding to negatively charged (basophilic) tissue components, such as the phosphate groups in nucleic acids and the carboxyl groups in proteins.[6]

Acid Fuchsin , conversely, is the sulfonated derivative of Basic Fuchsin.[7][8][9] The addition of sulfonic acid groups (-SO3H) imparts a net negative charge to the dye molecule, transforming it into an anionic or acidic dye.[7] This chemical modification dictates its affinity for positively charged (acidophilic) tissue components like collagen and cytoplasm.[10][11]

The following table summarizes the key chemical and physical properties of these two dyes:

| Property | Basic Fuchsin | Acid Fuchsin |

| Synonyms | Basic Violet 14, Rosaniline | Acid Violet 19, Fuchsin Acid |

| C.I. Number | 42510[1] | 42685[7] |

| Chemical Nature | Cationic (Basic) Dye | Anionic (Acidic) Dye |

| Charge | Positive | Negative |

| Key Functional Group | Amine groups (-NH2) | Sulfonic acid groups (-SO3H) |

| Binds to | Basophilic (negatively charged) structures | Acidophilic (positively charged) structures |

| Molecular Formula | C20H20ClN3[12][13] | C20H17N3Na2O9S3[10][14][15] |

Basic Fuchsin: Unmasking the Acid-Fast Bacilli

The most prominent application of Basic Fuchsin is in the identification of acid-fast bacteria, most notably Mycobacterium tuberculosis, the causative agent of tuberculosis.[16][17] This is achieved through the Ziehl-Neelsen staining technique .[16][17]

The Ziehl-Neelsen Staining Mechanism: A Deeper Look

The cell wall of Mycobacterium species is rich in mycolic acid, a waxy substance that renders it impermeable to aqueous-based stains under normal conditions.[16][18] The Ziehl-Neelsen method employs a combination of Basic Fuchsin, phenol (as carbolic acid), and heat to overcome this barrier.[18][19][20]

-

The Role of Phenol and Heat: Phenol acts as a chemical facilitator, dissolving the lipid-rich mycolic acid layer, while heat provides the necessary energy to increase the fluidity of the cell wall, allowing the carbol-fuchsin (a solution of Basic Fuchsin in phenol) to penetrate.[18][19][21]

-

Formation of a Stable Complex: Once inside, the Basic Fuchsin binds to the negatively charged components within the bacterial cytoplasm. The subsequent cooling of the slide causes the mycolic acid to solidify, trapping the dye within the cell.

-

The Acid-Alcohol Wash: The critical differentiation step involves washing the slide with an acid-alcohol solution. Non-acid-fast bacteria, lacking the protective mycolic acid layer, are readily decolorized. However, the mycolic acid of acid-fast bacilli is resistant to this decolorization, and they retain the red color of the Basic Fuchsin.[22]

-

Counterstaining: Finally, a counterstain, typically methylene blue or malachite green, is applied to stain the decolorized non-acid-fast bacteria and the background tissue, providing a clear contrast for microscopic examination.[1][22]

Caption: Workflow of the Ziehl-Neelsen Staining Technique.

Experimental Protocol: Ziehl-Neelsen Stain

Reagents:

-

Carbol-Fuchsin Solution: Dissolve 0.5 g of Basic Fuchsin in 20 ml of 95% ethanol. Separately, dissolve 8 g of phenol in 100 ml of distilled water. Mix the two solutions.[20][23][24]

-

Acid-Alcohol Decolorizer: 3% HCl in 95% ethanol.

-

Methylene Blue Counterstain: 0.3% Methylene Blue in water.

Procedure:

-

Prepare a thin smear of the specimen on a clean glass slide and heat-fix.[25]

-

Flood the slide with Carbol-Fuchsin solution.

-

Gently heat the slide until steam rises. Do not boil. Maintain steaming for 5 minutes, adding more stain as needed to prevent drying.[22][25]

-

Allow the slide to cool, then rinse thoroughly with gentle running water.

-

Decolorize with the acid-alcohol solution until the red color no longer runs from the smear (approximately 1-2 minutes).[16]

-

Wash thoroughly with water.

-

Counterstain with Methylene Blue for 30-60 seconds.

-

Rinse with water and allow to air dry.

-

Examine under oil immersion.

Expected Results:

Acid Fuchsin: Delineating Connective Tissue

Acid Fuchsin is a cornerstone of connective tissue staining, most notably as a key component of Masson's Trichrome stain .[10] This technique is invaluable for differentiating collagen from muscle and other cytoplasmic elements, making it a critical tool in pathology for assessing fibrosis.[27]

The Masson's Trichrome Staining Mechanism: A Symphony of Dyes

Masson's Trichrome is a multi-step, three-color staining method that relies on the differential binding of anionic dyes of varying molecular weights.[27][28][29]

-

Nuclear Staining: The process begins with staining the nuclei with an iron hematoxylin, such as Weigert's hematoxylin, which stains them black or dark purple.[27][29]

-

Cytoplasmic and Muscle Staining: Next, a solution containing a mixture of red acid dyes, including Acid Fuchsin, is applied. This stains the cytoplasm and muscle fibers red.[27]

-

The Role of the Polyacid: A crucial step is the application of a polyacid, such as phosphomolybdic acid or phosphotungstic acid.[28][29] This large, negatively charged molecule has a high affinity for collagen. It is believed to displace the smaller Acid Fuchsin molecules from the collagen fibers, acting as a "differentiator."[30]

-

Collagen Staining: Finally, a third anionic dye of a larger molecular size, such as Aniline Blue or Light Green, is introduced.[27][28] This dye is able to penetrate and bind to the collagen, which has been "mordanted" by the polyacid, staining it blue or green, respectively. The smaller Acid Fuchsin remains bound to the denser muscle and cytoplasm.

Caption: Workflow of the Masson's Trichrome Staining Technique.

Experimental Protocol: Masson's Trichrome Stain

Reagents:

-

Bouin's Solution (optional mordant)

-

Weigert's Iron Hematoxylin: Mix equal parts of Solution A (1% Hematoxylin in 95% Ethanol) and Solution B (4% Ferric Chloride, 1% HCl in distilled water).[28]

-

Biebrich Scarlet-Acid Fuchsin Solution: 90 ml of 1% aqueous Biebrich Scarlet, 10 ml of 1% aqueous Acid Fuchsin, 1 ml of glacial acetic acid.[28]

-

Phosphomolybdic-Phosphotungstic Acid Solution: 2.5 g phosphomolybdic acid, 2.5 g phosphotungstic acid in 100 ml distilled water.

-

Aniline Blue Solution: 2.5 g Aniline Blue, 2 ml glacial acetic acid, 100 ml distilled water.[28]

-

1% Acetic Acid Solution

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

(Optional but recommended for formalin-fixed tissue) Mordant in Bouin's solution at 56°C for 1 hour or overnight at room temperature.[31]

-

Rinse in running tap water until the yellow color is removed.[31]

-

Stain in Weigert's iron hematoxylin for 10 minutes.[31]

-

Rinse in running warm tap water for 10 minutes, then in distilled water.[31]

-

Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.[31]

-

Wash in distilled water.

-

Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.[31]

-

Transfer directly to Aniline Blue solution and stain for 5-10 minutes.[31]

-

Differentiate in 1% acetic acid solution for 2-5 minutes.[31]

-

Wash in distilled water.

-

Dehydrate quickly through 95% and absolute ethanol, clear in xylene, and mount.[31]

Expected Results:

Conclusion: Choosing the Right Fuchsin for the Job

The choice between Acid and Basic Fuchsin is not arbitrary; it is dictated by the specific cellular components under investigation. Basic Fuchsin, with its positive charge, is the dye of choice for staining negatively charged structures, and its unique interaction with the mycolic acid of acid-fast bacteria makes it indispensable in microbiology. Conversely, the negatively charged Acid Fuchsin is a powerful tool in histology for highlighting positively charged proteins like collagen, providing critical insights into tissue architecture and pathology. A thorough understanding of their fundamental chemical differences is the key to their successful application in the laboratory, ensuring accurate, reproducible, and meaningful results.

References

- Vertex AI Search. Fuchsin Basic (CH053)

- Biognost. FUCHSIN BASIC powder dye, C.I. 42510.

- Gregory L Tylka - Faculty Website Directory. Protocols.

- Benchchem. Application Notes and Protocols for Acid Red 29 in Masson's Trichrome Staining.

- FDA. BAM R3: Basic Fuchsin Staining Solution.

- Delta Microscopies. Acid Fuchsin Aqueous Solutions.

- StainsFile. Acid Fuchsin - Dyes for Histology.

- protocols.io. Masson's Trichrome staining for histology.

- Wikipedia. Masson's trichrome stain.

- American Society for Microbiology. Acid-Fast Stain Protocols.

- Biology LibreTexts. 1.14: Acid-Fast Stain.

- Microbe Notes. Ziehl-Neelsen Staining- Principle and Procedure with Results.

- Wikipedia. Ziehl–Neelsen stain.

- Thermo Fisher Scientific. Advanced Testing Masson Trichrome Stain Instructions for Use.

- IHC WORLD. Masson's Trichrome Staining Protocol for Collagen Fibers.

- Alpha-Tec Systems. CARBOL FUCHSIN STAIN.

- CDH Fine Chemical. FUCHSIN BASIC 0.1% AQUEOUS SOLUTION.

- Wikipedia. Acid fuchsin.

- Biocompare. Fuchsine.

- Azer Scientific. Basic Fuchsin.

- ResearchGate. How to prepare Acid fuchsin using basic fuchsin?.

- ResearchGate. Chemical structure of acid fuchsin (AF). | Download Scientific Diagram.

- American Society for Microbiology. Acid-Fast Stain Protocols.

- Biognost. FUCHSIN ACID powder dye, C.I. 42685.

- N

-

microrao.com. Ziehl-Neelsen (Acid Fast) staining technique: practicals exercises in medical microbiology for undergraduates at .

- MFA Cameo. Basic Fuchsin.

- Wikipedia. Fuchsine.

- Anamol Laboratories Pvt. Ltd. carbol fuchsin - method - stain.

- PubMed. Sirius red and acid fuchsin staining mechanisms.

- PubChem - NIH. Basic fuchsin | C20H20ClN3 | CID 12447.

- HiMedia Labor

- Spectrum Chemical. Basic-Fuchsin | CAS 569-61-9 | BA130.

- StainsFile. Aldehyde Fuchsin.

- University of Leeds. staining - The Histology Guide.

- PubChem - NIH. Fuchsin ren basic | C20H20ClN3 | CID 458935.

- Alfa Chemistry.

- Macsen Labs. Basic Fuchsin | Fuchsine | 632-99-5 | Manufacturer & Supplier.

- PubChem - NIH. Acid Fuchsin.

Sources

- 1. micromasterlab.com [micromasterlab.com]

- 2. azerscientific.com [azerscientific.com]

- 3. Fuchsine - Wikipedia [en.wikipedia.org]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Parafuchsin -hydrochlorid Dye content >85 % | Sigma-Aldrich [sigmaaldrich.com]

- 6. What is Histology: The Histology Guide [histology.leeds.ac.uk]

- 7. stainsfile.com [stainsfile.com]

- 8. researchgate.net [researchgate.net]

- 9. macsenlab.com [macsenlab.com]

- 10. Acid fuchsin - Wikipedia [en.wikipedia.org]

- 11. Sirius red and acid fuchsin staining mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Basic fuchsin | C20H20ClN3 | CID 12447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Fuchsin ren basic | C20H20ClN3 | CID 458935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Acid fuchsin, Practical grade [himedialabs.com]

- 15. Acid Fuchsin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. microbenotes.com [microbenotes.com]

- 17. Ziehl–Neelsen stain - Wikipedia [en.wikipedia.org]

- 18. microrao.com [microrao.com]

- 19. bio.libretexts.org [bio.libretexts.org]

- 20. asm.org [asm.org]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. dalynn.com [dalynn.com]

- 23. fda.gov [fda.gov]

- 24. asm.org [asm.org]

- 25. anamollabs.com [anamollabs.com]

- 26. biognost.com [biognost.com]

- 27. Masson's trichrome stain - Wikipedia [en.wikipedia.org]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Masson’s Trichrome staining for histology [protocols.io]

- 30. documents.thermofisher.com [documents.thermofisher.com]

- 31. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]

A Technical Guide to the Synthesis and Manufacturing of Acid Fuchsin Calcium Salt

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the chemical synthesis, manufacturing process, and quality control of Acid Fuchsin calcium salt. Designed for professionals in the scientific community, this guide elucidates the causal mechanisms behind the process, ensuring a blend of theoretical knowledge and practical application.

Introduction: The Chemical and Biological Significance of Acid Fuchsin

Acid Fuchsin, also known as Acid Violet 19 (C.I. 42685), is a synthetically produced anionic dye belonging to the triphenylmethane class.[1][2] Unlike its precursor, Basic Fuchsin, Acid Fuchsin is rendered water-soluble and acidic through the addition of sulfonic acid (-SO₃H) groups to the aromatic rings of the parent molecule, pararosaniline.[3][4] This sulfonation is the critical step that defines the dye's properties and applications.[5][6]

The calcium salt of Acid Fuchsin (C₂₀H₁₇N₃O₉S₃Ca) is a specific formulation that offers distinct advantages in certain applications, including improved stability and handling characteristics.[7] Its primary utility is in histology and cytology, where it serves as a powerful stain for collagen and smooth muscle in techniques like Masson's trichrome and Van Gieson staining.[3][8][9] The dye's ability to bind to basic proteins makes it an invaluable tool for differentiating cellular components.[10]

Core Synthesis Pathway: From Aromatic Amines to Acid Fuchsin

The manufacturing of Acid Fuchsin is a multi-step process that begins with the formation of a triphenylmethane backbone, followed by a critical sulfonation step. The overall process demands precise control over reaction conditions to ensure a high yield and purity of the final product.

Part A: Synthesis of the Pararosaniline Precursor (Parafuchsin)

The foundational structure of Acid Fuchsin is pararosaniline, also known as parafuchsin.[11][12] This is synthesized through the oxidative condensation of aromatic amines. While historical methods exist, a common approach involves the reaction of aniline and p-toluidine.

Causality of Experimental Choices:

-

Reactants: The reaction typically involves one molecule of aniline and two molecules of toluidine to form rosaniline, a primary component of basic fuchsin.[13] Pararosaniline, specifically, is formed from three molecules of aniline.

-

Oxidizing Agent: An oxidizing agent, such as nitrobenzene or manganese (IV) oxide, is essential to drive the condensation reaction and form the central carbon-aryl bonds of the triphenylmethane structure.[14]

-

Catalyst: An acid catalyst, often hydrochloric acid, is used to facilitate the electrophilic substitution reactions between the aromatic amines.[14][15] Iron salts may also be employed.[16]

Experimental Protocol: Synthesis of Pararosaniline Hydrochloride

-

Reaction Setup: A mixture of aniline, p-toluidine, and nitrobenzene is charged into a glass-lined reactor equipped with a reflux condenser and agitator.

-

Catalyst Addition: Hydrochloric acid and an iron catalyst are added to the mixture.

-

Heating and Reflux: The mixture is slowly heated to initiate the reaction. The reaction is exothermic and requires careful temperature control, typically maintained at a reflux for several hours.

-

Steam Distillation: Upon completion, excess aniline and nitrobenzene are removed by steam distillation.

-

Isolation: The resulting pararosaniline hydrochloride is then isolated from the reaction mixture, often by precipitation and filtration.

Part B: Sulfonation of Pararosaniline

This is the defining step in the conversion of the basic dye into an acid dye. The introduction of sulfonic acid groups dramatically increases the molecule's water solubility and shifts its binding affinity towards basic cellular structures.[17]

Causality of Experimental Choices:

-

Sulfonating Agent: Fuming sulfuric acid (oleum) is the reagent of choice for this transformation.[14] The concentration of free sulfur trioxide (SO₃) in the oleum is a critical parameter that dictates the degree of sulfonation.

-

Temperature and Time: The reaction temperature and duration are meticulously controlled. Typically, the reaction is carried out at elevated temperatures (e.g., 120-140°C) for a specific period (e.g., 25-35 minutes) to achieve the desired trisulfonated product.[14] Insufficient sulfonation results in a product with poor water solubility, while overly harsh conditions can lead to degradation.

Experimental Protocol: Sulfonation of Pararosaniline

-

Reagent Preparation: A four-necked flask is equipped with a stirrer, thermometer, and condenser. A calculated amount of 15-30% oleum is added.[14]

-

Addition of Precursor: The dried pararosaniline obtained from Part A is slowly added in portions to the oleum while maintaining the temperature at approximately 130°C.[14]

-

Reaction: The mixture is stirred at this temperature for about 30 minutes to complete the sulfonation process.[14]

-

Quenching: After the reaction, the mixture is carefully cooled to room temperature and then poured into a large volume of cold water to precipitate the sulfonated product.

The chemical transformation from the pararosaniline precursor to the final Acid Fuchsin dye is a critical process involving electrophilic aromatic substitution.

Caption: Synthesis of Acid Fuchsin via Sulfonation.

Conversion to Calcium Salt and Purification

The final step in the manufacturing process is the conversion of the acid dye into its calcium salt form and subsequent purification to meet stringent quality standards.

Principle of Salt Formation

The conversion to the calcium salt is achieved by neutralizing the sulfonic acid groups with a calcium-containing base, such as calcium oxide or calcium carbonate.[14] This results in the formation of the calcium sulfonate salt, which often precipitates from the solution.

Experimental Protocol: Preparation of Acid Fuchsin Calcium Salt

-

Neutralization: To the aqueous solution of sulfonated dye from the previous step, a solution of calcium oxide in distilled water is added.[14]

-

Stirring and Precipitation: The mixture is stirred for a period (e.g., 20 minutes) to ensure complete reaction and precipitation of the calcium salt.[14]

-

Filtration and Washing: The precipitated Acid Fuchsin calcium salt is collected by filtration. The filter cake is washed with water to remove any remaining impurities and soluble salts.

-

Drying: The final product is dried under controlled conditions to obtain a fine, lustrous green powder.[7]

Purification and Quality Control

To be suitable for research and diagnostic applications, the Acid Fuchsin calcium salt must be of high purity.

-

Purification Techniques: Recrystallization is a common method for purifying the dye. The choice of solvent is critical and depends on the solubility characteristics of the dye and its impurities.

-

Quality Control Parameters: The final product is subjected to a battery of tests to ensure it meets specifications.

| Parameter | Specification | Method |

| Appearance | Lustrous, green powder | Visual Inspection |

| Dye Content | ≥ 70% | UV-Vis Spectrophotometry |

| Solubility | Clear violet solution in water | Solubility Test |

| pH (1% solution) | 4.0 - 5.0 | pH Meter |

| Infrared Spectrum | Conforms to reference structure | FTIR Spectroscopy |

| Lambda Max (λmax) | 540-546 nm in water | UV-Vis Spectrophotometry |

(Specifications sourced from typical commercial product data)[3][7]

Overall Manufacturing Workflow and Safety

The industrial production of Acid Fuchsin calcium salt involves a series of unit operations that must be carefully managed for efficiency and safety.

Caption: Overall Manufacturing Process Flow for Acid Fuchsin Calcium Salt.

Safety and Handling Considerations:

-

Raw Materials: Aniline, toluidines, and nitrobenzene are toxic and potentially carcinogenic.[13] Handling requires appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, and should be done in a well-ventilated area or fume hood.[18]

-

Reagents: Fuming sulfuric acid (oleum) is extremely corrosive and reacts violently with water. Extreme caution must be exercised during its handling and use.

-

Product: Acid Fuchsin is classified as a hazardous substance that can cause skin and serious eye irritation.[5]

-

Waste Disposal: All waste materials, including spent reagents and washings, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[8][19]

Conclusion

The synthesis and manufacturing of Acid Fuchsin calcium salt is a well-established but technically demanding process. It requires a deep understanding of organic chemical principles, particularly electrophilic aromatic substitution and sulfonation reactions. Success hinges on the precise control of reaction parameters, rigorous purification, and comprehensive quality control. The resulting high-purity dye is an indispensable reagent in various scientific disciplines, underscoring the importance of a robust and reliable manufacturing process.

References

-

ResearchGate. (2025, January 9). How to prepare Acid fuchsine using basic fuchsine? Retrieved from ResearchGate. [Link]

-

VieTextile. Acid Dyes | 5 Standard Preparation Procedures. Retrieved from VieTextile. [Link]

-

MINO. (2024, August 10). Acid Dyes: Applications, Manufacturing Process, and Optimal Drying Solutions. Retrieved from MINO. [Link]

- Google Patents. RU2126431C1 - Method of preparing acidic fuchsin dye.

-

StainsFile. Acid Fuchsin. Retrieved from StainsFile. [Link]

-

Dharma Trading Co. Jacquard Acid Dye Instructions. Retrieved from Dharma Trading Co. [Link]

-

George Weil. (2015, February 26). Dye Recipes using Acid Dyes. Retrieved from George Weil. [Link]

-

Colourtex. (2024, August 29). What Are Acid Dyes? Understanding Their Composition and Uses. Retrieved from Colourtex. [Link]

-

Wikipedia. Triarylmethane dye. Retrieved from Wikipedia. [Link]

- Google Patents. US3046209A - Preparation of triphenylmethane dyes.

- Google Patents. US1694057A - Process of making triphenylmethane dyes.

-

ResearchGate. Acid Fuchsin as a Stain—A Refinement in Manufacture. Retrieved from ResearchGate. [Link]

-

Consolidated Chemical & Solvents. Acid Fuchsin 1% Indicator Solution. Retrieved from Consolidated Chemical & Solvents. [Link]

-

MFA Cameo. (2022, June 27). Rosaniline. Retrieved from Museum of Fine Arts Boston. [Link]

-

Biognost. FUCHSIN ACID powder dye, C.I. 42685. Retrieved from Biognost. [Link]

-

Britannica. (2025, December 12). Triphenylmethane dye. Retrieved from Encyclopedia Britannica. [Link]

-

European Patent Office. EP 0491256 A1 - Process for the preparation of triphenylmethane dyes. Retrieved from European Patent Office. [Link]

-

EMBL-EBI. (2015, August 26). rosanilin (CHEBI:87665). Retrieved from EMBL-EBI. [Link]

-

Wikipedia. Acid fuchsin. Retrieved from Wikipedia. [Link]

-

Wikipedia. Aromatic sulfonation. Retrieved from Wikipedia. [Link]

- Google Patents. CN102634223B - Rosaniline dyes and its production and use.

-

SIELC Technologies. Pararosaniline Hydrochloride. Retrieved from SIELC Technologies. [Link]

- Google Patents. CN101397265A - Pararosaniline hydrochloride and preparation technology of reserving liquid.

-

Delta Microscopies. Acid Fuchsin Aqueous Solutions. Retrieved from Delta Microscopies. [Link]

-

Biophoretics. Parafuchsin, research grade, CAS 569-61-9, SERVA. Retrieved from Biophoretics. [Link]

-

Wikipedia. Parafuchsin. Retrieved from Wikipedia. [Link]

Sources

- 1. Triarylmethane dye - Wikipedia [en.wikipedia.org]

- 2. Triphenylmethane dye | Synthesis, Structure, Properties | Britannica [britannica.com]

- 3. stainsfile.com [stainsfile.com]

- 4. What Are Acid Dyes? Understanding Their Composition and Uses [meghmaniglobal.com]

- 5. researchgate.net [researchgate.net]

- 6. theasengineers.com [theasengineers.com]

- 7. rpicorp.com [rpicorp.com]

- 8. biognost.com [biognost.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. Acid Dyes | 5 Standard Preparation Procedures [vietextile.com]

- 11. Pararosaniline Hydrochloride | SIELC Technologies [sielc.com]

- 12. Parafuchsin (Pararosaniline) | CAS 569-61-9 | BIOpHORETICS™ [biophoretics.com]

- 13. cameo.mfa.org [cameo.mfa.org]

- 14. RU2126431C1 - Method of preparing acidic fuchsin dye - Google Patents [patents.google.com]

- 15. US1694057A - Process of making triphenylmethane dyes - Google Patents [patents.google.com]

- 16. Parafuchsin – Wikipedia [de.wikipedia.org]

- 17. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 18. consolidated-chemical.com [consolidated-chemical.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Safe Handling of Acid Fuchsin Calcium Salt Powder

This guide provides comprehensive safety and handling protocols for Acid Fuchsin calcium salt powder, designed for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data sheets, toxicological databases, and established laboratory safety standards to ensure a self-validating system of protocols grounded in scientific principles.

Understanding the Compound: Physicochemical & Toxicological Profile

Acid Fuchsin calcium salt (CAS No. 123334-10-1) is a synthetic triphenylmethane dye widely used in histology and as a biological stain.[1][2] Its powdered form presents specific handling challenges that necessitate a thorough understanding of its properties to mitigate risks.

Physicochemical Characteristics

A summary of the key physical and chemical properties of Acid Fuchsin calcium salt is presented in Table 1. This data is crucial for anticipating its behavior under various laboratory conditions and for developing appropriate storage and handling procedures.

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₁₇N₃O₉S₃Ca | [3] |

| Molecular Weight | 579.64 g/mol | [3] |

| Appearance | Lustrous, green powder | [3] |

| Solubility | Soluble in water, forming a violet-colored solution. | [3][4] |

| pH | 4.0 - 5.0 (in solution) | [3] |

| Storage Temperature | Room Temperature | [3] |

Toxicological Assessment & Hazard Identification

The toxicological profile of Acid Fuchsin calcium salt warrants careful consideration. While some safety data sheets (SDS) may classify it as non-hazardous, a deeper analysis of data for the parent compound, Acid Fuchsin, and related triphenylmethane dyes reveals potential for irritation.[5][6] The Globally Harmonized System (GHS) classifications for Acid Fuchsin indicate that it can cause skin and eye irritation, and may cause respiratory irritation.[7]

The primary routes of occupational exposure are inhalation of the powder, skin contact, and eye contact. The irritant effects of triphenylmethane dyes are attributed to their ability to interact with biological macromolecules, potentially leading to localized inflammation and tissue damage.[4][6] Inhalation of fine dust particles can lead to irritation of the respiratory tract, causing symptoms such as coughing and shortness of breath.[1]

It is crucial to operate under the principle of ALARA (As Low As Reasonably Achievable) for exposure, even in the absence of a specific OSHA Permissible Exposure Limit (PEL) for this compound.[8]

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous powders by isolating the hazard from the worker.[9][10] The primary goal when handling Acid Fuchsin calcium salt powder is to prevent it from becoming airborne.

Ventilation

-

Chemical Fume Hood: All weighing and handling of the powder should be conducted within a certified chemical fume hood. This provides a controlled environment that draws airborne particles away from the user's breathing zone.[11]

-

Local Exhaust Ventilation (LEV): For procedures where a full fume hood is not practical, a snorkel or other local exhaust ventilation system should be employed to capture dust at the source.[11]

Containment

-

Vented Enclosures: For weighing small quantities, a ventilated balance enclosure provides a localized, controlled environment to prevent the dispersion of fine powders.

-

Glove Boxes: For handling larger quantities or for highly sensitive applications, a glove box provides the highest level of containment.[10]

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering controls are primary, a robust PPE strategy is essential for protecting against residual exposures and in the event of a spill.

Hand Protection

The selection of appropriate gloves is critical to prevent skin contact. Nitrile gloves are recommended for handling Acid Fuchsin calcium salt due to their resistance to a wide range of chemicals, including acids and dyes.[10][12]

Protocol for Glove Selection and Use:

-

Select the Right Material: Use powder-free nitrile gloves.[12][13] Avoid latex gloves due to the potential for allergic reactions.[12]

-

Ensure Proper Thickness: A glove thickness of at least 4-6 mil is recommended for adequate protection against incidental contact.[13]

-

Inspect Before Use: Always inspect gloves for any signs of damage, such as punctures or tears, before handling the chemical.

-

Proper Donning and Doffing: Don and doff gloves correctly to avoid contaminating your hands.

-

Immediate Replacement: If gloves become contaminated, remove them immediately, wash your hands, and don a new pair.

Eye and Face Protection

Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or dust generation.

Respiratory Protection

In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, respiratory protection is required.

-

N95 Respirator: For most routine handling within a fume hood, a NIOSH-approved N95 respirator can provide adequate protection against airborne particulates.

-

Higher-Level Protection: For larger spills or situations with significant aerosolization potential, a respirator with a higher protection factor, such as a P100 filter or a powered air-purifying respirator (PAPR), may be necessary.

Protective Clothing

A lab coat should be worn at all times when handling Acid Fuchsin calcium salt. For procedures with a higher risk of contamination, disposable coveralls may be appropriate.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to a safe laboratory environment.

Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling Acid Fuchsin calcium salt powder.

Storage Requirements

-

Container: Store in a tightly sealed container to prevent the ingress of moisture and the escape of powder.

-

Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.

-

Incompatibilities: Store away from strong oxidizing agents.[14]

Emergency Procedures: Spill and Exposure Response

A clear and well-rehearsed emergency plan is critical for mitigating the consequences of a spill or exposure.

Spill Cleanup Protocol

For small spills of Acid Fuchsin calcium salt powder:

-

Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.

-

Don PPE: At a minimum, wear double nitrile gloves, chemical safety goggles, a face shield, a lab coat, and an N95 respirator.

-

Contain the Spill: Gently cover the spill with absorbent pads to prevent further dispersal.[6]

-

Clean Up:

-

Option 1 (Dry Cleanup): Carefully sweep the powder using a soft brush and dustpan to avoid creating dust. Place the collected powder into a labeled, sealable container for hazardous waste.[6]

-

Option 2 (Wet Cleanup): Lightly moisten absorbent pads with water and gently wipe the area from the outside in.[6] This can help to minimize dust generation. Place the contaminated pads into a labeled, sealable bag for hazardous waste.

-

-

Decontaminate: Wipe the spill area with a damp cloth, followed by a dry cloth. Dispose of all cleaning materials as hazardous waste.

-

Post-Cleanup: Remove PPE and wash hands thoroughly.

The following flowchart illustrates the decision-making process for spill response.

Exposure Response

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[15] If irritation persists, seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Waste Disposal

All waste contaminated with Acid Fuchsin calcium salt, including the powder itself, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[5]

Protocol for Waste Disposal:

-

Collection: Collect all waste in a clearly labeled, sealed, and puncture-resistant container.

-

Labeling: The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards.

-

Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[5]

-

Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.[16]

Conclusion

The safe handling of Acid Fuchsin calcium salt powder is predicated on a comprehensive understanding of its potential hazards and the diligent application of a multi-layered safety strategy. By prioritizing engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling protocols, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this valuable histological stain. This guide serves as a foundation for developing laboratory-specific Standard Operating Procedures (SOPs) that ensure the safety of all personnel.

References

-

Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acid Fuchsin. PubChem Compound Summary for CID 18734. Retrieved from [Link]

-

Hesperian Health Guides. (n.d.). Dyes. Retrieved from [Link]

-

ChemSupply Australia. (2024, May 28). Safety Data Sheet for Acid Fuchsin. Retrieved from [Link]

-

The University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

-

Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

-

Tulip Color Crafts. (n.d.). What if I accidentally inhale or ingest some dye powder? Retrieved from [Link]

-

Centers for Disease Control and Prevention. (1997). Controlling Hazardous Dust in Dyeing Operations. NIOSH Publication No. 97-107. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Acid fuchsin. Retrieved from [Link]

-

Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

Michigan State University. (2009, September 17). Standard Operating Procedure for a Chemical Spill. Retrieved from [Link]

-

IHC World. (2024, January 20). Disposal of waste from "special stains." Retrieved from [Link]

-

Reddit. (2015, April 8). Let's talk about safety. r/dyeing. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

-

County of San Diego. (n.d.). Staining Waste Guidance. Retrieved from [Link]

-

Storemasta. (2024, January 31). A Quick Introduction to Engineering Controls for Hazardous Chemicals. Retrieved from [Link]

-

MCF Environmental Services. (2023, April 11). Proper Hazardous Waste Disposal in a Laboratory Setting. Retrieved from [Link]

-

University of Oregon. (n.d.). Engineering Controls. Division of Safety and Risk Services. Retrieved from [Link]

-

Occupli. (2021, November 3). The controls required for handling powder irritants. Retrieved from [Link]

-

Saliner, A. G., & Reguera, A. P. (n.d.). Testing Strategies for the Prediction of Skin and Eye Irritation and Corrosion for Regulatory Purposes. JRC Publications Repository. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Eye irritation hazard of chemicals and formulations assessed by methods in vitro. Retrieved from [Link]

-

RJPTSimLab. (n.d.). Determination of acute eye irritation corrosion of a test substance. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – Annotated Tables. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Textiles - Hazard Recognition. Retrieved from [Link]

-

Wikipedia. (n.d.). Permissible exposure limit. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fuchsine acid. PubChem Compound Summary for CID 451476. Retrieved from [Link]

Sources

- 1. ANSI/ISEA 105‑2024: Hand Protection & Cut Level Ratings - The ANSI Blog [blog.ansi.org]

- 2. aibonsafety.com [aibonsafety.com]

- 3. New ANSI/ISEA 105-2024 hand protection standard | HexArmor [hexarmor.com]

- 4. Toxicological studies on malachite green: a triphenylmethane dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ANSI/ISEA 105: Hand Protection Standard Guide for Gloves [hanvosafety.com]

- 6. jetir.org [jetir.org]

- 7. ANSI/ISEA 105 Testing [intertek.com]

- 8. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]

- 9. 5 KINDS OF GLOVES [dharmatrading.com]

- 10. us.unigloves.com [us.unigloves.com]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. dyespin.com [dyespin.com]

- 13. gloves.com [gloves.com]

- 14. westliberty.edu [westliberty.edu]

- 15. sketchviz.com [sketchviz.com]

- 16. sketchviz.com [sketchviz.com]

An In-depth Technical Guide to the Binding Mechanism of Acid Fuchsin in Histological Staining

Executive Summary

Acid Fuchsin is a cornerstone anionic dye in histology, prized for its ability to vividly stain basic tissue components such as collagen and muscle. Its efficacy, particularly in differential staining techniques like Masson's Trichrome and Van Gieson's, stems from a nuanced interplay of electrochemical interactions, molecular size, and tissue permeability. This guide elucidates the core mechanisms governing Acid Fuchsin's binding to tissue, moving from fundamental principles to practical, validated protocols. We will explore the pivotal role of pH in modulating tissue charge, the electrostatic and hydrogen bonds that anchor the dye, and the principles of differential staining that allow for the clear distinction between various tissue elements. This document serves as a comprehensive resource, blending established theory with practical insights to empower researchers in achieving robust and reproducible histological results.

Part 1: Unveiling Acid Fuchsin: A Histological Workhorse

Acid Fuchsin is not a single entity but a mixture of sulfonated homologues of basic fuchsin.[1] The addition of sulfonic acid groups (SO₃H) to the pararosaniline structure transforms it into a triarylmethane dye with a net negative charge, classifying it as an anionic or "acid" dye.[2][3] Its chemical formula is C₂₀H₁₇N₃Na₂O₉S₃.[1][2] This anionic nature is the cornerstone of its staining mechanism, allowing it to form strong bonds with positively charged components within tissues.[3]

In histological practice, Acid Fuchsin is renowned for its role in trichrome and connective tissue stains, where it imparts a brilliant red or magenta hue to target structures.[2][4] Its application is critical in pathology and research for visualizing fibrosis, muscular pathologies, and the general architecture of connective tissue.[5][6]

Part 2: The Core Mechanism of Binding

The interaction between Acid Fuchsin and tissue components is not a simple affinity but a multi-faceted process governed by several key principles. Understanding these pillars is essential for optimizing staining protocols and accurately interpreting results.

Pillar 1: The Primacy of Electrostatic Interaction

The most fundamental force driving Acid Fuchsin staining is the electrostatic attraction, or coulombic attraction, between the negatively charged anionic dye and positively charged tissue proteins.[7][8][9]

-

The Role of pH: The net charge of tissue proteins is highly dependent on the pH of the staining solution.[10] Proteins are amphoteric, meaning they have both acidic (carboxyl) and basic (amino) groups. In highly acidic solutions, the amino groups on basic amino acids like lysine and arginine become protonated (e.g., -NH₂ → -NH₃⁺), imparting a strong net positive charge to the proteins.[10] This acidic environment is therefore crucial for maximizing the binding of anionic dyes like Acid Fuchsin.[10] Stains like Van Gieson's explicitly use picric acid to create the low pH necessary for this interaction.[11][12]

-

Targeting Basic Proteins: Collagen is rich in basic amino acids, making it strongly basophilic (attracts acid dyes) at a low pH.[13] The electrostatic bonds form between the sulfonate anions (SO₃⁻) of the dye and the protonated amino groups (NH₃⁺) of the protein.[3][13] Studies have demonstrated that this binding is significantly influenced by electrostatic forces, as deamination of tissue sections (removal of amino groups) abolishes the staining.[13]

The following diagram illustrates this core electrostatic interaction.

Caption: Mechanism of differential staining in Van Gieson's method.

Pillar 3: Controlled Differentiation in Trichrome Staining

Masson's Trichrome stain introduces a third layer of complexity: the use of a polyacid differentiating agent, typically Phosphomolybdic Acid (PMA) or Phosphotungstic Acid (PTA). [6][14]This method allows for three-color staining, distinguishing nuclei, cytoplasm/muscle, and collagen.

The mechanism proceeds in a sequence:

-

Nuclear Staining: An iron hematoxylin (e.g., Weigert's) is used to stain nuclei black or blue-black. This stain is resistant to subsequent acidic solutions. [14][15]2. Cytoplasmic Staining: A solution of red acid dyes, including Acid Fuchsin and Biebrich Scarlet, is applied. These dyes are relatively small and stain all acidophilic components, including muscle, cytoplasm, and collagen, red. [14][16]3. Differentiation: The section is then treated with PMA or PTA. These are very large polyanions. They are believed to displace the smaller red dye molecules from the highly porous collagen fibers but cannot penetrate the denser cytoplasm and muscle. [14][17]This step effectively "clears" the red stain from the collagen.

-

Collagen Staining: Finally, a third dye, such as Aniline Blue or Light Green SF, is applied. [6][15]These molecules are small enough to penetrate the collagen fibers (which are now free of the red dye) and stain them a contrasting blue or green.

This sequential, controlled process of staining, differentiation, and counterstaining is the key to the brilliant contrast achieved with Masson's Trichrome. [14][18]

Part 3: Experimental Protocols & Methodologies

The trustworthiness of a staining protocol lies in its ability to produce consistent, predictable results. The following are validated, step-by-step methodologies for core techniques involving Acid Fuchsin.

Solution Preparations

| Solution | Components & Preparation | Reference |

| 1% Aqueous Acid Fuchsin | - Acid Fuchsin Powder: 1 g- Distilled Water: 100 mL- Glacial Acetic Acid: 1 mLDissolve dye in water, then add acetic acid. | [19] |

| Van Gieson's Solution | - 1% Aqueous Acid Fuchsin: 5 mL- Saturated Aqueous Picric Acid: 95 mLMix well. The solution is stable. | [12] |